2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl-
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Overview
Description
2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The structure of 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- includes a dihydropyridine ring substituted with phenyl, methyl, and acetyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- typically involves the Hantzsch reaction, which is a multi-component reaction. The reaction involves the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is obtained after purification by recrystallization .
Industrial Production Methods: In industrial settings, the production of 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridines.
Scientific Research Applications
2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a calcium channel blocker and other pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- involves its interaction with calcium channels in biological systems. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction .
Comparison with Similar Compounds
Nifedipine: Another 1,4-dihydropyridine used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Nitrendipine: Known for its vasodilatory effects.
Uniqueness: 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its acetyl groups and phenyl ring contribute to its lipophilicity and binding affinity to calcium channels, differentiating it from other dihydropyridines .
Properties
CAS No. |
20970-67-6 |
---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-(5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridin-3-yl)ethanone |
InChI |
InChI=1S/C17H19NO2/c1-10-15(12(3)19)17(14-8-6-5-7-9-14)16(13(4)20)11(2)18-10/h5-9,17-18H,1-4H3 |
InChI Key |
GAJJRTVBAXALLD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C |
20970-67-6 | |
solubility |
35.3 [ug/mL] |
Origin of Product |
United States |
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